5-ETHYL-3-[2-(7-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Overview
Description
5-ETHYL-3-[2-(7-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that features an indole moiety, a fluorine atom, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-3-[2-(7-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The oxazolidinone ring can be introduced through a cyclization reaction involving an amino alcohol and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-3-[2-(7-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like manganese dioxide.
Substitution: The fluorine atom on the indole ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-ETHYL-3-[2-(7-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-ETHYL-3-[2-(7-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The fluorine atom enhances the compound’s binding affinity and stability . The oxazolidinone ring can interact with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Fluorinated Compounds: Fluorinated pharmaceuticals such as fluoxetine and ciprofloxacin.
Oxazolidinone Derivatives: Antibiotics like linezolid.
Uniqueness
5-ETHYL-3-[2-(7-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE is unique due to its combination of an indole moiety, a fluorine atom, and an oxazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-ethyl-3-[2-(7-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3/c1-5-17(3)18(4,23)21(16(22)24-17)10-9-12-11(2)20-15-13(12)7-6-8-14(15)19/h6-8,20,23H,5,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGSTHQRQUQPAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(N(C(=O)O1)CCC2=C(NC3=C2C=CC=C3F)C)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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